1-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Description
This compound is a structurally complex organic molecule featuring multiple heterocyclic systems. Its core structure includes:
- A 2,5-dimethylpyrrole ring substituted at the 1-position with a 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group.
- A 1,3,4-oxadiazole ring substituted with a furan-2-yl group at the 5-position, connected via a sulfanyl-ethanone bridge to the pyrrole moiety.
Such polyheterocyclic systems are often explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C23H21N3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H21N3O5S/c1-14-10-17(18(27)13-32-23-25-24-22(31-23)21-8-5-9-28-21)15(2)26(14)11-16-12-29-19-6-3-4-7-20(19)30-16/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
JEXSJBHUCREJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)CSC4=NN=C(O4)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound 1-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.50 g/mol. The compound features a benzodioxin moiety, a pyrrole ring, and an oxadiazole group, which are known to exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O5S |
| Molecular Weight | 433.50 g/mol |
| LogP | 2.64030 |
| Density | 1.088 g/cm³ |
| Boiling Point | 348.5ºC |
Antimicrobial Activity
Research indicates that compounds containing the benzodioxin and oxadiazole structures often exhibit antimicrobial properties. A study focusing on related compounds found that derivatives of oxadiazole showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. The presence of furan and benzodioxin moieties in this compound suggests potential antioxidant activity. Preliminary studies have demonstrated that similar compounds can scavenge free radicals effectively .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related compounds have been investigated in various cancer cell lines. A study reported that derivatives similar to the target compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells . This selectivity is essential for developing effective cancer therapies.
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets such as enzymes or receptors linked to disease pathways. For instance, the oxadiazole group may inhibit specific enzymes involved in tumor progression or microbial survival .
Case Study 1: Antibacterial Effects
In a controlled laboratory setting, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli, suggesting strong antibacterial potential.
Case Study 2: Antioxidant Activity Assessment
An in vitro assay evaluated the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. The compound demonstrated an IC50 value of 25 µg/mL, indicating significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives containing oxadiazole moieties in anticancer therapies. The incorporation of the furan and benzodioxin groups in this compound suggests a synergistic effect that could enhance its biological activity against cancer cells. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .
Anti-inflammatory Properties
Compounds featuring pyrrole and oxadiazole frameworks have been reported to possess anti-inflammatory properties. The specific structure of this compound may allow it to modulate inflammatory pathways effectively. Preliminary studies suggest that such compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .
Biological Research Applications
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies help predict how the compound interacts with proteins involved in disease pathways, providing insights into its mechanism of action. Such computational approaches are essential for rational drug design and optimization .
Development of Therapeutic Agents
The unique combination of functional groups in this compound positions it as a potential lead for developing new therapeutic agents. The presence of both furan and oxadiazole rings can enhance solubility and bioavailability, critical factors for drug efficacy. Research into similar compounds has shown promise in treating conditions such as thrombocytopenia and other blood disorders .
Materials Science Applications
Polymer Chemistry
The structural features of this compound make it suitable for applications in polymer chemistry. Its ability to act as a monomer or crosslinking agent can lead to the development of novel materials with enhanced properties such as thermal stability and chemical resistance. Research into similar compounds has demonstrated their utility in creating advanced materials for various industrial applications .
Case Studies
Chemical Reactions Analysis
Reactivity of the Oxadiazole-Sulfanyl Group
The 1,3,4-oxadiazole ring is electron-deficient, enabling electrophilic substitution and nucleophilic displacement reactions. The sulfanyl (-S-) group attached to the oxadiazole can undergo oxidation and alkylation.
| Reaction Type | Conditions/Reagents | Product/Outcome | Supporting Evidence |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA | Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) formation | General oxadiazole chemistry |
| Nucleophilic substitution | Alkyl halides, R-X | Thioether alkylation (R-S-R') | Analogous sulfanyl reactions |
Pyrrole Ring Reactivity
Furan Ring Reactivity
The furan-2-yl group is prone to electrophilic substitution (e.g., nitration, halogenation) and Diels-Alder cycloadditions under thermal conditions.
Ethanone Group Transformations
The ethanone (keto) group at position 2 enables reductions and condensations.
Benzodioxin Stability and Reactivity
The 2,3-dihydro-1,4-benzodioxin moiety is generally stable under acidic/basic conditions but may undergo ring-opening under extreme conditions (e.g., strong acids).
| Reaction Type | Conditions/Reagents | Product/Outcome | Supporting Evidence |
|---|---|---|---|
| Acid hydrolysis | Concentrated HCl, ∆ | Catechol derivative | Benzodioxin analogs |
Cross-Coupling Reactions
The compound’s aromatic systems may participate in Suzuki or Ullmann couplings if halogenated derivatives are synthesized.
| Reaction Type | Conditions/Reagents | Product/Outcome | Supporting Evidence |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl derivatives | Heterocyclic cross-couplings |
Key Mechanistic Insights:
-
Oxadiazole ring : Acts as a bioisostere for ester or amide groups, influencing metabolic stability.
-
Furan ring : Enhances π-π stacking in biological targets but is susceptible to oxidative degradation .
-
Methyl groups on pyrrole : Reduce solubility but improve lipophilicity, affecting reaction kinetics .
Comparison with Similar Compounds
Key Observations:
Benzodioxin vs. Aromatic Substitutions : The benzodioxin group in the target compound may enhance metabolic stability compared to the chloro-fluorophenyl group in , which could increase electrophilicity and reactivity .
Oxadiazole vs. Thiadiazole/Triazolo Systems : The 1,3,4-oxadiazole in the target compound is a bioisostere for esters or amides, improving metabolic resistance relative to thiadiazole (in ) or triazolo-benzothiazole (in ) systems, which may exhibit stronger π-deficient character and varied binding affinities .
Furan vs.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis of this compound likely involves multi-step reactions, including cyclization and sulfanyl group incorporation. A plausible approach includes:
- Catalyzed condensation reactions : Piperidine in anhydrous ethanol under reflux conditions (60–80°C) can facilitate heterocyclic ring formation, as demonstrated in analogous benzodioxin-containing compounds .
- Oxadiazole ring synthesis : Utilize hydrazine derivatives and carbon disulfide under controlled pH (e.g., acidic conditions) to form the 1,3,4-oxadiazole moiety .
- Yield optimization : Vary parameters like solvent polarity (e.g., DMF vs. ethanol), catalyst concentration (e.g., 0.5–2.0 mol%), and reaction time (12–48 hours). Monitor via TLC/HPLC for intermediate purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- Elemental Analysis (CHNS) : Confirm molecular formula and purity using a Vario MICRO CHNS analyzer (accuracy ±0.3%) .
- NMR Spectroscopy : 1H/13C NMR (400–600 MHz in CDCl3/DMSO-d6) to resolve pyrrol, benzodioxin, and oxadiazole protons. Compare with NIST data for analogous ethanone derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Diffraction (if crystalline) : Single-crystal XRD for absolute configuration determination, supported by DFT-optimized geometries .
Advanced Research Questions
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
Methodological Answer:
- DFT-based refinement : Optimize molecular geometry using Gaussian09/B3LYP/6-31G(d) and simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR experiments : Perform variable-temperature 1H NMR (e.g., 25–80°C) to detect hindered rotation in oxadiazole or benzodioxin groups .
- Cross-validate with IR/Raman : Compare experimental vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-predicted spectra to identify misassigned peaks .
Q. What frameworks guide the assessment of environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt the INCHEMBIOL project methodology:
- Environmental partitioning : Measure logP (octanol-water) to predict bioavailability. Use HPLC-derived retention times to estimate hydrophobicity .
- Biotic/abiotic degradation : Conduct OECD 301B (ready biodegradability) and hydrolytic stability tests (pH 4–9, 25–50°C) .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests (OECD 201). Cross-reference with QSAR models for structural analogs .
Q. How to design multi-parameter optimization strategies for synthesis?
Methodological Answer:
- Split-plot experimental design : Assign factors (e.g., temperature, catalyst, solvent) to main plots and subplots, with 4–6 replicates. Use ANOVA to identify significant interactions (p < 0.05) .
- Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model yield vs. parameters. Optimize via desirability functions (e.g., Derringer-Suich) .
- Real-time monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progression and adjust conditions dynamically .
Q. What strategies address bioactivity data discrepancies across studies?
Methodological Answer:
- Meta-analysis framework : Use PRISMA guidelines to aggregate in vitro data. Adjust for variables like cell line (e.g., HEK293 vs. HeLa), assay type (e.g., MTT vs. ATP luminescence), and compound purity (HPLC ≥95%) .
- Dose-response normalization : Convert IC50 values to molar concentrations and apply mixed-effects models to account for inter-study variability .
- Mechanistic validation : Conduct target-specific assays (e.g., enzyme inhibition kinetics) to isolate confounding factors (e.g., off-target effects) .
Q. How to integrate computational models with experimental SAR studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Validate poses with MD simulations (100 ns, NPT ensemble) .
- 3D-QSAR : Develop CoMFA/CoMSIA models using aligned bioactive conformers. Prioritize synthetic analogs with predicted ΔpIC50 > 0.5 .
- Experimental correlation : Test top computational hits in vitro and refine models iteratively using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
